molecular formula C9H11ClFNO2 B8021453 (R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B8021453
M. Wt: 219.64 g/mol
InChI Key: DTGCHWICWGQIOT-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an imine intermediate through a condensation reaction with an amine.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can further modify the amino group, converting it to secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oximes, nitroso derivatives.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can mimic the structure of natural amino acids, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can modulate the activity of these targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

    2-Amino-2-phenylpropanoic acid hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

    2-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride: The fluorine atom is positioned differently on the phenyl ring, affecting its reactivity and interactions with biological targets.

Uniqueness: ®-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCHWICWGQIOT-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1F)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 2
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
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(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
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(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
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(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride
Reactant of Route 6
(R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride

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